molecular formula C14H9Cl3O B6312254 3-(Trichloromethyl)benzophenone, 95% CAS No. 1357624-15-7

3-(Trichloromethyl)benzophenone, 95%

Cat. No. B6312254
CAS RN: 1357624-15-7
M. Wt: 299.6 g/mol
InChI Key: PIZKFDYOFKOBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trichloromethyl)benzophenone, 95% (3-TCMBP) is a versatile chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 145°C and is soluble in most organic solvents. 3-TCMBP is a relatively inexpensive and commercially available reagent that is used in a variety of laboratory experiments.

Scientific Research Applications

3-(Trichloromethyl)benzophenone, 95% is used as a reagent in a variety of scientific research applications. It is used as a catalyst in the synthesis of organic compounds, as a photosensitizer in photochemical reactions, and as a fluorescent probe in spectroscopic measurements. It is also used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of pharmaceuticals, and as a ligand in the synthesis of transition metal complexes.

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)benzophenone, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of new bonds between molecules. The compound can also act as a photosensitizer, which can promote the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can then react with other molecules to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trichloromethyl)benzophenone, 95% are not yet fully understood. However, it is believed that the compound can be toxic to cells and can cause oxidative damage to proteins and DNA. It is also believed that the compound can interfere with the activity of enzymes and can affect the expression of genes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Trichloromethyl)benzophenone, 95% in laboratory experiments include its low cost, availability, and versatility. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. It is also a highly versatile reagent that can be used in a variety of laboratory experiments. However, the compound can be toxic and can cause oxidative damage to cells, so it should be handled with caution.

Future Directions

There are a number of potential future directions for 3-(Trichloromethyl)benzophenone, 95% research. One potential area of research is to further explore its mechanism of action and to better understand its biochemical and physiological effects. It would also be beneficial to further explore its potential applications in the synthesis of organic compounds, pharmaceuticals, and polymers. Additionally, further research could explore its potential as a fluorescent probe for spectroscopic measurements and its potential use as a photosensitizer in photochemical reactions. Finally, it would also be beneficial to explore ways to reduce the toxicity of the compound and to develop safer methods of handling and using it in laboratory experiments.

Synthesis Methods

3-(Trichloromethyl)benzophenone, 95% can be synthesized from the reaction of benzophenone with trichloromethane in the presence of a Lewis acid such as aluminum chloride, zinc chloride, or boron trifluoride. The reaction is typically conducted in an inert atmosphere and the product is isolated by column chromatography or recrystallization. The yield of the reaction is typically around 95%.

properties

IUPAC Name

phenyl-[3-(trichloromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZKFDYOFKOBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.